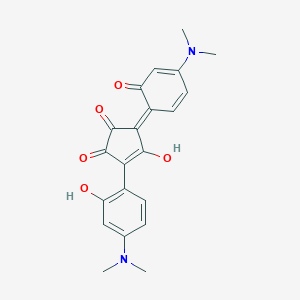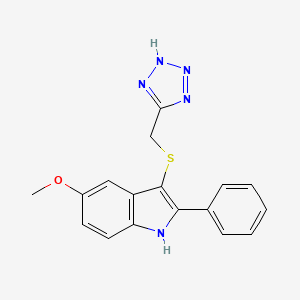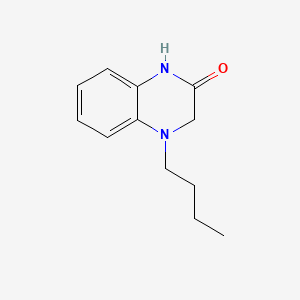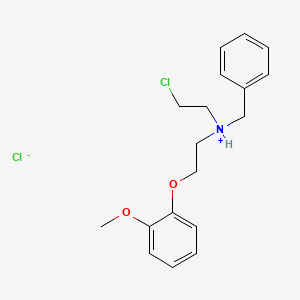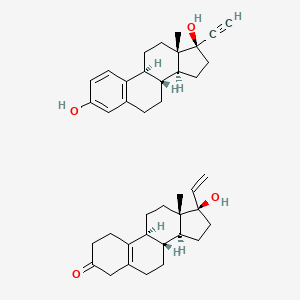
Vestalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Vestalin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Vestalin has been studied for its applications in various fields:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on hormone receptors and cellular processes.
Medicine: Formerly used in birth control pills to prevent pregnancy by mimicking the effects of natural progesterone.
Industry: Utilized in the development of synthetic hormones and related pharmaceuticals.
Mecanismo De Acción
Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .
Comparación Con Compuestos Similares
Norvinodrel: Another synthetic progestin with similar structure and function.
Vinylestrenolone: A related compound with a vinyl group at the 17α position.
Vinylnoretynodrel: Another derivative of 19-nortestosterone with similar properties.
Uniqueness: Vestalin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some related progestins, this compound is virtually devoid of androgenic activity, making it a more selective agonist of the progesterone receptor .
Propiedades
Número CAS |
8064-75-3 |
|---|---|
Fórmula molecular |
C40H52O4 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1 |
Clave InChI |
JNZOKRGHUFPSQF-AQNHYYQESA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


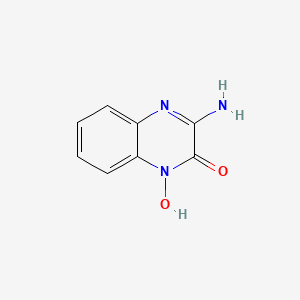
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
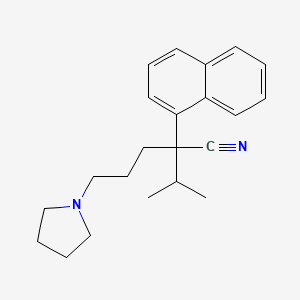
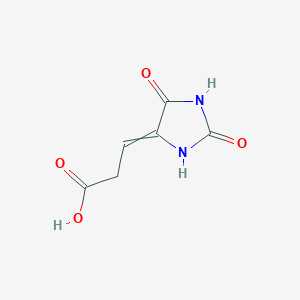

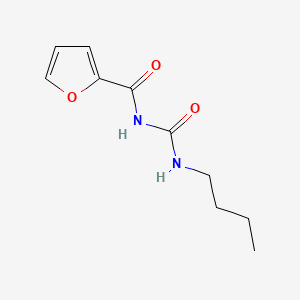
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)

